

Technical Guide: Certificate of Analysis for Droxidopa-13C6 Standard

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Compound of Interest

Compound Name: Droxidopa-13C6

Cat. No.: B15575304

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Introduction

Droxidopa-13C6 is a stable isotope-labeled (SIL) version of Droxidopa, a synthetic amino acid precursor of the neurotransmitter norepinephrine.[1] In clinical practice, Droxidopa is used to treat symptomatic neurogenic orthostatic hypotension (nOH).[2][3] For researchers and drug development professionals, **Droxidopa-13C6** is an indispensable tool, serving as an ideal internal standard for quantitative bioanalysis using mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5] Its use corrects for variability during sample preparation and analysis, ensuring the accuracy and reliability of experimental data.[6][7]

This guide provides a representative Certificate of Analysis for **Droxidopa-13C6**, detailing the critical quality control parameters, analytical methodologies, and relevant biochemical pathways.

Certificate of Analysis (Representative)

Product Name: **Droxidopa-13C6**

CAS Number: 1261397-37-8 (for 13C6 labeled)

Chemical Name: (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl-1,2,3,4,5,6-13C6)-3-hydroxypropanoic acid

Batch Number: R-58921-001

Date of Analysis: 2025-11-20

Quantitative Data Summary

The following tables summarize the physicochemical properties and quality control specifications for this reference standard.

Table 1: Physicochemical Properties

Property	Specification	Result
Chemical Formula	C ₃ ¹³ C ₆ H ₁₁ NO ₅	Conforms
Molecular Weight	219.15 g/mol	Conforms
Unlabeled MW	213.19 g/mol	Conforms[1][8]
Appearance	White to Off-White Solid	Conforms
Solubility	Soluble in DMSO	Conforms

Table 2: Quality Control Specifications

Test	Method	Specification	Result
Identity by ¹ H-NMR	¹ H-NMR Spectroscopy	Conforms to Structure	Conforms
Identity by Mass Spec	LC-MS	Conforms to Structure	Conforms
Chemical Purity	HPLC (UV, 220 nm)	≥ 98.0%	99.7%
Isotopic Purity	LC-MS	≥ 99%	99.8%
Isotopic Enrichment	LC-MS	≥ 99 atom % ¹³ C	Conforms
Residual Solvents	GC-HS	Meets ICH Q3C Limits	Conforms
Assay (as is)	qNMR	95.0% - 105.0%	98.9%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate **Droxidopa-13C6** from any process-related impurities or degradation products.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Instrumentation: HPLC system with a quaternary gradient pump, autosampler, column oven, and UV-Vis detector.
- Column: Reversed-phase C18 column (e.g., Purospher, 250 mm x 4.6 mm, 5 µm particle size).[\[10\]](#)
- Column Temperature: 25°C.[\[10\]](#)
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A time-based gradient is employed, starting with a high aqueous composition and gradually increasing the organic phase to elute all components.
- Flow Rate: 1.0 mL/min.[\[10\]](#)[\[11\]](#)
- Injection Volume: 10 µL.[\[10\]](#)
- Detection Wavelength: 220 nm.[\[10\]](#)[\[12\]](#)
- Sample Preparation: The standard is accurately weighed and dissolved in a suitable diluent (e.g., mobile phase A) to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

This protocol confirms the molecular weight and assesses the isotopic distribution of the labeled standard.

- Instrumentation: LC-MS system equipped with an electrospray ionization (ESI) source.[\[10\]](#)

- Chromatography: A rapid UPLC or HPLC method is used for sample introduction.[\[13\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Scan Range: m/z 100-500.
- Data Analysis:
 - Identity: The observed mass of the protonated molecular ion $[M+H]^+$ is compared to the theoretical mass (220.09 for **Droxidopa-13C6**).
 - Isotopic Purity: The relative intensity of the unlabeled Droxidopa ion $[M+H]^+$ (m/z 214.07) is measured against the labeled ion $[M+H]^+$ (m/z 220.09) to calculate the percentage of the labeled species.

Nuclear Magnetic Resonance (^1H -NMR) for Identity

This method provides definitive structural confirmation of the molecule.

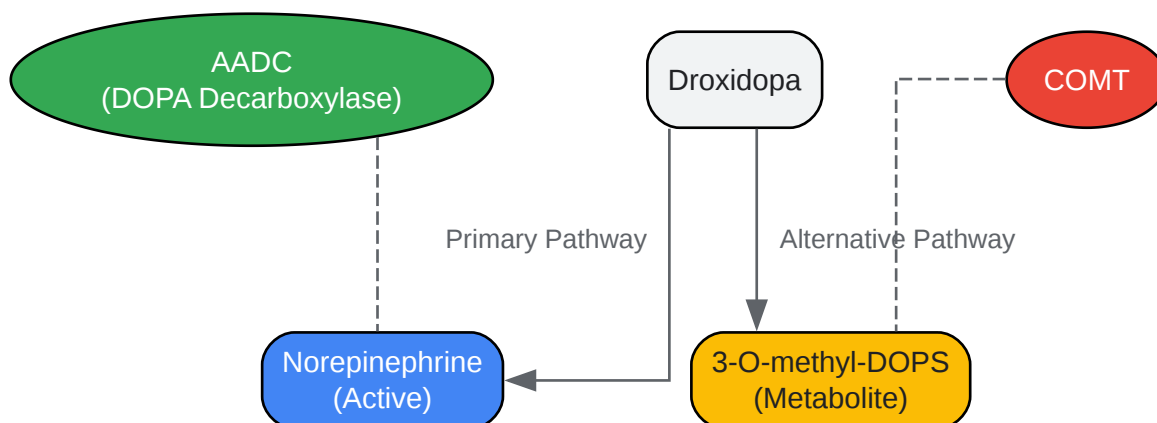
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Procedure: A small amount of the standard is dissolved in the deuterated solvent. The ^1H -NMR spectrum is acquired, and the chemical shifts, splitting patterns, and integrations are compared against a reference spectrum or known structural data for Droxidopa to confirm its identity.

Mandatory Visualizations

Metabolic Pathway of Droxidopa

Droxidopa is a prodrug that must be metabolized to exert its therapeutic effect.[\[1\]](#)[\[14\]](#) It is directly converted to norepinephrine by the enzyme Aromatic L-amino acid decarboxylase

(AADC).[14][15] An alternative metabolic route involves methylation by Catechol-O-methyltransferase (COMT).[15]

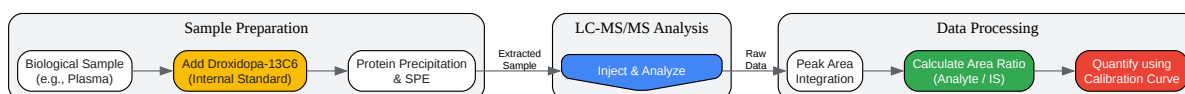


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Fig. 1: Metabolic conversion of Droxidopa.

Bioanalytical Workflow Using Droxidopa-13C6

The primary application of **Droxidopa-13C6** is as an internal standard in bioanalytical assays to ensure accurate quantification of the unlabeled drug in complex matrices like plasma or tissue.[4][5]



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Fig. 2: Workflow for quantification using a SIL internal standard.

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